Sah-sos1A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

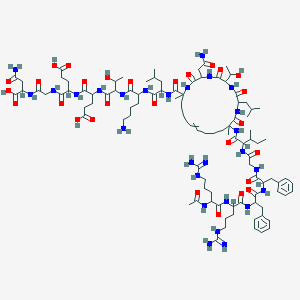

Sah-sos1A is a peptide-based SOS1/KRAS protein interaction inhibitor . It mimics the native son of sevenless 1 (SOS1) helical domain (amino acids 929-944) with an additional Arg-Arg tag for better cell permeability .

Synthesis Analysis

This compound is a cell-permeable hydrocarbon-stapled, α-helical peptide . It binds to wild-type and mutant KRAS at the SOS1 binding pocket in a sequence-specific manner and disrupts SOS1/KRAS interaction .Molecular Structure Analysis

The molecular formula of this compound is C100H159N27O28 . It has a molecular weight of 2187.5 g/mol .Chemical Reactions Analysis

This compound binds to wild-type and mutant KRAS (G12D, G12V, G12C, G12S, and Q61H) with nanomolar affinity . It directly and independently blocks nucleotide association .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble to 1 mg/ml in water .Scientific Research Applications

1. Role in Subarachnoid Hemorrhage

Sah-sos1A's significance can be gleaned from studies focusing on subarachnoid hemorrhage (SAH), a condition where blood leaks into the space surrounding the brain. Research indicates that certain compounds and proteins play critical roles in mitigating the effects of SAH, which may provide insights into the applications of this compound.

Mitochondrial Fission and Oxidative Stress : A study by Wu et al. (2017) highlighted the neuroprotective effects of Mdivi-1, a selective inhibitor of mitochondrial fission protein Drp1, in reducing early brain injury after SAH. This suggests the potential importance of mitochondrial dynamics in SAH, which could be an avenue for this compound application.

Oxidative Brain Injury : The role of oxidative stress in SAH is underscored in a study by Matz et al. (2000), where the expression of CuZn-superoxide dismutase correlated inversely with cell death after exposure to SAH. This indicates the potential of antioxidants in mitigating SAH effects, a context where this compound might be relevant.

SIRT3 Expression and Reactive Oxygen Species : In a study by Yang et al. (2018), the treatment of SAH with melatonin regulated SIRT3 expression, thereby reducing oxidative stress. This suggests that modulation of specific genes and proteins could be beneficial in SAH, hinting at possible roles for this compound.

2. False-Positive Hits in Drug Discovery

This compound is also implicated in the context of drug discovery, specifically concerning the identification of false-positive hits.

- False-Positive Target Binding : A study by Ng et al. (2019) revealed that certain peptides, including this compound, exhibited false-positive target binding in drug discovery assays. This underscores the importance of rigorous validation in drug discovery processes, especially when dealing with compounds like this compound.

Mechanism of Action

Target of Action

Sah-sos1A is a peptide-based inhibitor that primarily targets the interaction between SOS1 (Son of Sevenless 1) and KRAS proteins . KRAS is a protein that plays a key role in regulating cellular responses to extracellular stimuli. This compound binds to both wild-type and mutant forms of KRAS, including G12D, G12V, G12C, G12S, and Q61H .

Mode of Action

This compound operates by binding to KRAS proteins with nanomolar affinity . This binding directly and independently blocks nucleotide association, a critical process for the activation of KRAS . By inhibiting this interaction, this compound can impair the viability of cancer cells driven by KRAS .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ERK-MAPK (Extracellular signal-Regulated Kinases-Mitogen-Activated Protein Kinases) phosphosignaling cascade . This pathway is downstream of KRAS and plays a crucial role in cell proliferation and survival. This compound exerts its effects by blocking this pathway .

Pharmacokinetics

It’s known that this compound is a cell-permeable compound , which suggests it can be absorbed and distributed within the body

Result of Action

The primary result of this compound’s action is the impairment of KRAS-driven cancer cell viability . By blocking the interaction between SOS1 and KRAS, this compound prevents the activation of the ERK-MAPK pathway, thereby inhibiting cell proliferation .

Safety and Hazards

properties

IUPAC Name |

4-[[2-[[2-[[2-[[2-[[20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C100H159N27O28/c1-12-55(6)78(123-75(134)52-111-82(140)68(47-59-29-19-17-20-30-59)118-88(146)69(48-60-31-21-18-22-32-60)119-84(142)63(35-28-44-109-98(106)107)114-83(141)61(112-58(9)130)34-27-43-108-97(104)105)93(151)127-100(11)41-25-16-14-13-15-24-40-99(10,126-90(148)70(49-72(102)131)120-92(150)80(57(8)129)125-89(147)67(46-54(4)5)122-96(100)155)95(154)121-66(45-53(2)3)87(145)115-62(33-23-26-42-101)86(144)124-79(56(7)128)91(149)117-65(37-39-77(137)138)85(143)116-64(36-38-76(135)136)81(139)110-51-74(133)113-71(94(152)153)50-73(103)132/h13-14,17-22,29-32,53-57,61-71,78-80,128-129H,12,15-16,23-28,33-52,101H2,1-11H3,(H2,102,131)(H2,103,132)(H,110,139)(H,111,140)(H,112,130)(H,113,133)(H,114,141)(H,115,145)(H,116,143)(H,117,149)(H,118,146)(H,119,142)(H,120,150)(H,121,154)(H,122,155)(H,123,134)(H,124,144)(H,125,147)(H,126,148)(H,127,151)(H,135,136)(H,137,138)(H,152,153)(H4,104,105,108)(H4,106,107,109) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWNCFWBZZQNEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)O)CC(=O)N)(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H159N27O28 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2187.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B2868882.png)

![Cyclohexyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2868883.png)

![5-[(E)-2-anilinoethenyl]-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2868887.png)

![7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2868890.png)